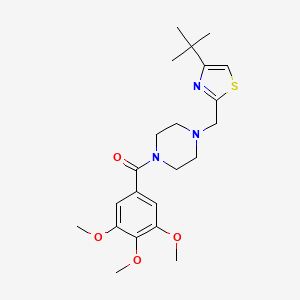

![molecular formula C22H23F6N3OS B2704719 (2S)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide CAS No. 1490388-03-8](/img/structure/B2704719.png)

(2S)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide” is a chiral thiourea catalyst that has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity .

Synthesis Analysis

The synthesis of this compound involves the use of hydrogen bonding and phase-transfer catalysis, which provides an effective mode of activation for nucleophiles .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C23H25F6N3OS. It has a molecular weight of 505.52 .Chemical Reactions Analysis

This compound has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Physical and Chemical Properties Analysis

This compound is a solid with an optical activity of [α]20/D -57.0°, c = 1 in chloroform. It has a melting point of 147-152 °C .科学的研究の応用

Synthetic Methodologies and Molecular Structures

Research efforts have been directed towards exploring synthetic routes and characterizing new compounds derived from similar chemical structures. For instance, Abdelrazek et al. (2012) detailed the synthesis of bis-heterocyclic amine and carboxamide derivatives from a similar compound, discussing plausible mechanisms for the formation of these new compounds (Abdelrazek et al., 2012). Additionally, Khodairy et al. (2016) described the use of carbamothioyl derivatives as building blocks for synthesizing novel triazepines, pyrimidines, and azoles, showcasing their good antifungal activity (Khodairy et al., 2016).

Molecular Recognition and Interaction Studies

The interaction of compounds with biological cells, particularly their anti-pathogenic activities, has been a focal point of some studies. Limban et al. (2011) synthesized acylthioureas demonstrating significant anti-pathogenic activity, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their resistance mechanisms (Limban et al., 2011).

Advanced Applications in Chemical Synthesis

The chemical compound and its derivatives have also been explored for their potential in advanced synthetic applications. For example, research by Ighilahriz-Boubchir et al. (2017) utilized Keggin-type heteropolyacids as catalysts for synthesizing 2-Benzoylamino-N-phenyl-benzamide derivatives under environmentally friendly conditions, highlighting the efficiency and sustainability of these methods (Ighilahriz-Boubchir et al., 2017).

作用機序

In the context of lithium-sulfur batteries, a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was synthesized. The high electronegativity and large steric hindrance of the modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of the batteries .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQFYPRYZQZAHT-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2704636.png)

![3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2704642.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2704643.png)

![methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2704645.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2704649.png)

![1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2704651.png)

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2704653.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)

![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)